
1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPU and is synthesized through a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages, and limitations of DMPU for lab experiments will also be explored, along with future directions for research.
科学的研究の応用
Supramolecular Chemistry and Molecular Recognition The study of ureidopyrimidinones, which are closely related to the chemical structure , highlights their ability to dimerize via quadruple hydrogen bonding. This characteristic is significant for supramolecular chemistry, where the formation of complex structures through non-covalent interactions is crucial. Such structures have applications in the development of novel materials and molecular recognition systems, which are foundational for advancements in nanotechnology and biochemistry. The high dimerization constant of ureidopyrimidinones in solvents like chloroform indicates their potential for creating stable supramolecular assemblies (F. H. Beijer et al., 1998).
Medicinal Chemistry and Anticancer Research The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a similar urea component with the queried compound, have shown significant antiproliferative effects against various cancer cell lines. These findings underscore the potential of such compounds in anticancer drug development, where they could serve as potent inhibitors for specific pathways involved in cancer cell proliferation. Notably, certain derivatives have demonstrated inhibitory activity comparable to established anticancer drugs, suggesting that further exploration could lead to new therapeutic agents (Jian Feng et al., 2020).
Organometallic Chemistry and Polymerization Initiators In the realm of organometallic chemistry, the study of complexes featuring urea derivatives, including those similar to the query compound, provides insight into their roles as initiators for polymerization processes. These complexes can selectively form with metals such as yttrium, offering a pathway to control the polymerization of ε-caprolactone. This process is vital for creating polymeric materials with specific properties, highlighting the compound's utility in materials science and engineering (Y. Matsuo et al., 2001).
Herbicide Development and Agricultural Chemistry Research into substituted phenyltetrahydropyrimidinones, which are structurally related to the chemical , has led to the discovery of new herbicides that induce chlorosis by inhibiting phytoene desaturation. This mode of action is critical for developing agricultural chemicals that can effectively control weed populations without adversely affecting crop yield. The detailed structure-activity relationships provide a foundation for designing more efficient and environmentally friendly herbicidal compounds (P. Babczinski et al., 1995).
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-5-6-15(14(2)11-13)21-18(24)20-12-16-19-8-7-17(22-16)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMOKXTUSPCNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

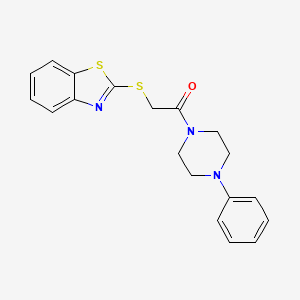
![ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate](/img/structure/B2688049.png)

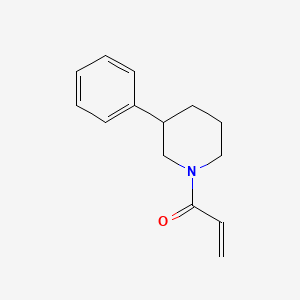
![N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2688053.png)
![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2688054.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2688055.png)
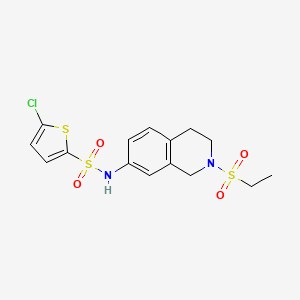
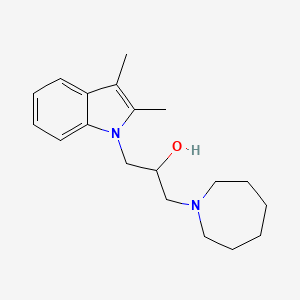
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2688060.png)
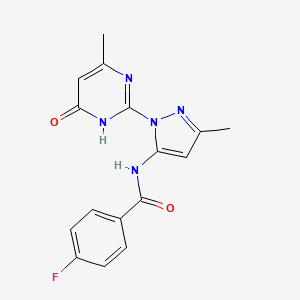
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2688063.png)
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688064.png)
![N-{2-[(2-chlorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2688068.png)